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Compound of Interest

Compound Name: 1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational isomers of 1,1,2,2-
tetrafluoroethane (HFC-134), a molecule of significant interest due to the influence of fluorine
atoms on its structural preferences. Understanding the conformational landscape of fluorinated
alkanes is crucial in various fields, including materials science and drug design, as
conformation dictates a molecule's physical and chemical properties.

Conformational Isomers of 1,1,2,2-Tetrafluoroethane

1,1,2,2-Tetrafluoroethane exists as two primary rotational isomers (rotamers): the anti and the
gauche conformers. These arise from the rotation around the central carbon-carbon single
bond.

e Anti Conformer: In the anti conformation, the two hydrogen atoms are positioned opposite to
each other, resulting in a dihedral angle of 180°. This conformer possesses a center of
symmetry and is nonpolar.

o Gauche Conformer: In the gauche conformation, the hydrogen atoms are in proximity, with a
dihedral angle of approximately 60°. This arrangement lacks a center of symmetry and
exhibits a net dipole moment.

Unlike 1,2-difluoroethane which exhibits a preference for the gauche conformation (the "gauche
effect”), 1,1,2,2-tetrafluoroethane favors the anti conformer.[1][2] This preference is a subject
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of ongoing research, with factors such as electrostatic interactions and hyperconjugation
playing key roles.

Relative Stability and Energy Barriers

Computational and experimental studies have established that the anti conformer of 1,1,2,2-
tetrafluoroethane is the more stable form in the gas phase.[1][3] The energy difference
between the anti and gauche conformers, as well as the rotational barriers between them, have
been determined using various methods.

Parameter Value Method Reference

Energy Difference
(AE)

E(gauche) - E(anti) 1.4 kcal/mol G3MP2B3 [1]

B3LYP-GD3BJ/6-
1.5 kcal/mol [1]
311++G(d,p)

DLPNO-
1.4 kcal/mol [1]
CCsD(T)/CBS
1.18 + 0.10 kcal/mol Gas Phase [4]
0.36 £ 0.10 kcal/mol Liquid Phase [4]
Dihedral Angles
H-C-C-H (anti) 180° - [1]
H-C-C-H (gauche) ~60° -

Rotational Barriers

Data not explicitly
anti to gauche found in search
results

Data not explicitly
gauche to gauche found in search
results
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Experimental and Computational Methodologies

The conformational analysis of 1,1,2,2-tetrafluoroethane has been accomplished through a
combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Protocols

Vibrational Spectroscopy (Infrared and Raman):

Vibrational spectroscopy is a powerful tool for identifying the presence of different conformers.
The anti and gauche forms of 1,1,2,2-tetrafluoroethane have distinct vibrational frequencies
due to their different symmetries.

» Methodology:

o Sample Preparation: Gaseous 1,1,2,2-tetrafluoroethane is introduced into a gas cell. For
low-temperature studies, the cell is cooled, often to around -100 °C, to increase the
population of the more stable conformer and simplify the spectra.[3][4]

o Data Acquisition: Infrared and Raman spectra are recorded. High-resolution infrared
spectroscopy can provide detailed information about the rotational structure of the
vibrational bands.[4]

o Spectral Analysis: The observed vibrational bands are assigned to the fundamental modes
of the anti and gauche conformers based on their expected symmetries and theoretical
frequency calculations. The relative intensities of the bands can be used to estimate the
relative populations of the conformers at a given temperature.

Microwave Spectroscopy:

Microwave spectroscopy is particularly useful for determining the precise molecular structure of
polar molecules. Since the gauche conformer of 1,1,2,2-tetrafluoroethane is polar, its
rotational spectrum can be observed and analyzed.

o Methodology:

o Sample Introduction: A gaseous sample of 1,1,2,2-tetrafluoroethane is introduced into

the microwave spectrometer.
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o Spectral Measurement: The absorption of microwave radiation by the sample is measured
as a function of frequency.

o Structural Determination: The rotational constants obtained from the analysis of the
spectrum are used to determine the moments of inertia and, subsequently, the detailed
molecular geometry of the gauche conformer.[5]

Computational Protocols

Density Functional Theory (DFT) and Ab Initio Methods:

Computational chemistry plays a vital role in understanding the conformational preferences of
molecules.

o Methodology:

o Conformational Search: The potential energy surface is scanned by systematically
changing the H-C-C-H dihedral angle. For 1,1,2,2-tetrafluoroethane, this scan is typically
performed from 0° to 180° in increments (e.g., 10°).[6]

o Geometry Optimization: The geometries of the energy minima (corresponding to the anti
and gauche conformers) and transition states are fully optimized using a chosen level of
theory and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p) or G3AMP2B3).[1][6]

o Frequency Calculations: Vibrational frequencies are calculated for the optimized structures
to confirm that they are true minima (no imaginary frequencies) or transition states (one
imaginary frequency) and to aid in the assignment of experimental vibrational spectra.

o Energy Calculations: Single-point energy calculations are often performed at a higher level
of theory (e.g., DLPNO-CCSD(T)/CBS) to obtain more accurate relative energies of the
conformers.[1]

o Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the
electronic interactions, such as hyperconjugation and steric repulsion, that contribute to
the relative stability of the conformers.[1]

Visualizations
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The following diagrams illustrate the key concepts in the conformational analysis of 1,1,2,2-
tetrafluoroethane.

Potential Energy Surface of 1,1,2,2-Tetrafluoroethane
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Caption: Potential energy diagram for rotation around the C-C bond in 1,1,2,2-
tetrafluoroethane.
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Experimental Workflow for Conformational Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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